3-[3-(Methylsulfanyl)phenyl]propanoic acid
Description
Contextualization within Contemporary Organic Synthesis
Arylpropanoic acid derivatives are a significant class of organic compounds, with many exhibiting important pharmacological properties. A notable example is the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, which is 2-(4-isobutylphenyl)propanoic acid. The synthesis of these molecules is a well-established area of organic chemistry, with numerous methods developed for their preparation.
The introduction of sulfur-containing functional groups, such as the methylsulfanyl (or methylthio) group, into organic molecules is a key strategy in modern drug discovery and materials science. Sulfur's unique properties, including its size, polarizability, and ability to participate in various bonding interactions, can profoundly influence a molecule's conformation, lipophilicity, and metabolic stability. Thioethers, in particular, are found in a number of FDA-approved drugs. nih.govresearchgate.net The synthesis of aryl thioethers has been the subject of extensive research, with methods ranging from classical nucleophilic aromatic substitution to modern transition-metal-catalyzed cross-coupling reactions. mdpi.com
A plausible and efficient method for the synthesis of arylthiopropanoic acids involves the copper-catalyzed reaction of aryl iodides with 3-mercaptopropionic acid. researchgate.net An alternative approach that has been developed is the microwave-assisted synthesis of 3-(alkylthio)propanoic acids from alkyl halides and 3-mercaptopropionic acid in the presence of a base. researchgate.net These synthetic strategies provide a foundation for the preparation of compounds like 3-[3-(Methylsulfanyl)phenyl]propanoic acid.
Structural Features and General Reactivity Considerations of this compound
The molecular structure of this compound incorporates three key components: a phenyl ring, a propanoic acid side chain, and a methylsulfanyl group. The propanoic acid moiety provides a carboxylic acid functional group, which is acidic and can participate in hydrogen bonding. The phenyl ring offers a rigid scaffold and is susceptible to electrophilic aromatic substitution reactions, with the substitution pattern being influenced by the existing substituents. The methylsulfanyl group, a thioether, introduces a sulfur atom with two lone pairs of electrons, making it a potential site for oxidation and coordination to metal centers.
General Reactivity:
The reactivity of this compound is dictated by its functional groups:
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification with alcohols in the presence of an acid catalyst, and amide formation with amines, often facilitated by a coupling agent.
Thioether Group: The sulfur atom in the methylsulfanyl group is nucleophilic and can be oxidized to the corresponding sulfoxide (B87167) and sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions. The directing effects of the propanoic acid and methylsulfanyl groups will influence the position of incoming electrophiles.
Below is a table summarizing the key structural and chemical properties of this compound.
| Property | Value |
| Chemical Formula | C₁₀H₁₂O₂S |
| Molecular Weight | 196.27 g/mol |
| IUPAC Name | This compound |
| Functional Groups | Carboxylic Acid, Thioether (Methylsulfanyl), Phenyl |
| Predicted pKa | ~4.5 |
| Predicted LogP | ~2.5 |
Note: The pKa and LogP values are estimated based on the chemical structure.
Research Significance and Potential Chemical Utilities of Substituted Phenylpropanoic Acids
Substituted phenylpropanoic acids are of significant interest due to their diverse biological activities. As mentioned, the arylpropanoic acid motif is central to the activity of many NSAIDs. The introduction of different substituents on the phenyl ring allows for the fine-tuning of their pharmacological profiles.
The presence of a sulfur-containing group, specifically a thioether, in the structure of this compound opens up several avenues for potential research and utility:
Medicinal Chemistry: This compound could serve as a scaffold for the development of new therapeutic agents. The thioether moiety can modulate the compound's metabolic stability and receptor-binding interactions. Furthermore, the potential for oxidation to sulfoxides and sulfones provides a route to derivatives with altered polarity and biological activity.
Materials Science: The carboxylic acid group allows for the incorporation of this molecule into larger structures, such as polymers or metal-organic frameworks (MOFs). The sulfur atom could act as a coordination site for metal ions, leading to materials with interesting electronic or catalytic properties.
Chemical Biology: Thioether-containing molecules can be used as chemical probes to study biological systems. The thioether can be selectively modified, for example, through oxidation or alkylation, allowing for the attachment of reporter groups or affinity tags.
The combination of a proven pharmacophore (arylpropanoic acid) with a versatile functional group (thioether) makes this compound a compound with considerable potential for further investigation in various fields of chemical science.
Structure
3D Structure
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
3-(3-methylsulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O2S/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) |
InChI Key |
WOXYFCGPRJLICC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Methylsulfanyl Phenyl Propanoic Acid and Analogous Arylpropanoic Acid Systems
Established Synthetic Routes and Strategies
The construction of arylpropanoic acids can be approached through various established chemical pathways. These strategies generally involve either building the propanoic acid side chain onto a pre-existing aromatic core or forming the aromatic ring with the side chain already partially or fully assembled.
Several robust methods are employed for the synthesis of the phenylpropanoic acid backbone. One prominent industrial method is the carbonylation of aryl-substituted olefins, arylalkyl halides, or aryl alcohols. google.com This approach utilizes catalysts, often based on palladium, to introduce a carbonyl group, which is subsequently converted to the carboxylic acid. For instance, a two-step, one-pot protocol involving a Heck reaction of an aryl bromide with ethylene (B1197577), followed by hydroxycarbonylation, has been developed for synthesizing 2-aryl propionic acids like naproxen (B1676952) and flurbiprofen. mdpi.com
Another common strategy involves the hydrogenation of cinnamic acid derivatives. For example, 3-(3,4-methylenedioxy-phenyl)-propionic acid can be synthesized by the catalytic hydrogenation of 3,4-methylenedioxy-cinnamic acid using palladium-on-carbon in a hydrogen stream. Similarly, 3-phenylpropionic acid can be prepared by the oxidation of 3-phenylpropanal, which itself can be derived from the hydrogenation of cinnamaldehyde. google.com
Multi-step syntheses starting from aromatic compounds are also prevalent. These can involve Friedel-Crafts type reactions to introduce a suitable side chain that is then further elaborated. For example, the synthesis of naproxen can proceed through an intermediate like 2-hydroxy-2-(6-methoxy-2-naphthyl)propionic acid, which is then dehydrated and hydrogenated. google.com
For the specific synthesis of 3-[3-(methylsulfanyl)phenyl]propanoic acid, the methylsulfanyl (–SCH₃) group can be introduced at different stages of the synthetic sequence.
One direct approach is to begin with a precursor that already contains the methylsulfanyl group on the phenyl ring. Starting materials such as 3-(methylsulfanyl)benzaldehyde or [4-(methylsulfanyl)phenyl]methanol are examples of commercially available or readily synthesizable compounds that can be used. nih.govnih.gov From such a precursor, the three-carbon propanoic acid side chain can be constructed using standard organic synthesis methods, such as the Wittig reaction or a Knoevenagel condensation followed by reduction.
Alternatively, the methylsulfanyl group can be introduced onto a pre-formed phenylpropanoic acid skeleton. This typically involves functionalizing the aromatic ring, for instance, through halogenation, followed by a nucleophilic substitution reaction with a methylthiolate salt (e.g., sodium thiomethoxide). Another route could involve the reduction of a corresponding sulfonyl group. For example, N-heteroaryl sulfones have been used in desulfonylative borylation reactions, indicating the reactivity of the sulfonyl group which could potentially be adapted for introducing other functionalities. acs.org The synthesis of compounds like 2-[(methylsulfanyl)(phenylamino)methylidene]-1,3-diphenylpropane-1,3-dione demonstrates the formation of a methylsulfanyl group by reacting an intermediate with methyl iodide, a strategy that could be adapted to suitable phenylpropanoic acid precursors. minosegibutor.hu
Precursor Chemistry and Starting Material Selection
The selection of appropriate starting materials is critical for an efficient synthesis. The choice depends heavily on the chosen synthetic route and the desired substitution pattern on the aromatic ring. For the target compound, this compound, a retrosynthetic analysis suggests several viable precursors.
| Precursor | Corresponding Synthetic Route |
| 3-(Methylsulfanyl)benzaldehyde | Knoevenagel condensation with malonic acid, followed by reduction. |
| 3-Bromo-phenylpropanoic acid | Nucleophilic aromatic substitution with sodium thiomethoxide. |
| 3-Amino-phenylpropanoic acid | Sandmeyer reaction to introduce a thiol, followed by methylation. |
| (3-Bromophenyl)methanol | Conversion to halide, Grignard formation, reaction with CO₂, followed by side-chain elongation. |
| Cinnamaldehyde | Hydrogenation to 3-phenylpropanal, followed by oxidation. google.com |
| Aryl Olefins / Alcohols | Catalytic carbonylation to directly form the acid. google.com |
The phenyl group itself is a common structural motif in organic chemistry, derived conceptually and often practically from benzene (B151609). wikipedia.org The specific precursors for analogous arylpropanoic acids are diverse; for example, 2-methoxynaphthalene (B124790) is a key starting material for the synthesis of naproxen. google.com
Reaction Conditions and Optimization Parameters in Chemical Synthesis
Optimizing reaction conditions is essential for maximizing yield, purity, and cost-effectiveness. Key parameters include the choice of catalyst, solvent, temperature, pressure, and reaction time.
In palladium-catalyzed carbonylation reactions for synthesizing 2-arylpropionic acids, the catalyst system is crucial. A combination of a palladium compound (e.g., Pd(OAc)₂), an organic acid, and a halide promoter can lead to high reaction rates and selectivity under relatively mild conditions (30-130°C, 50-1500 psig). google.com Solvents such as ketones or cyclic ethers are often used. google.com For the one-pot synthesis of 2-aryl propionic acids via a Heck reaction and subsequent carbonylation, dioxane was identified as an optimal solvent. mdpi.com The reaction conditions for the Heck step involved Pd(OAc)₂/BuPAd₂ as the catalyst, NEt₃ as a base, and ethylene at 20 bar pressure. The subsequent carbonylation was performed at 40 bar CO pressure. mdpi.com
For syntheses involving intermediates, such as the acylation of an aromatic ring, Lewis acid catalysts like AlCl₃ are frequently used in solvents like dichloromethane. google.com In hydrogenation reactions, the choice of catalyst (e.g., palladium-on-carbon) and solvent (e.g., methanol) is critical for achieving complete saturation of a double bond without affecting other functional groups.
The table below summarizes typical conditions for key synthetic steps in arylpropanoic acid synthesis.
| Reaction Type | Catalyst | Solvent(s) | Temperature | Pressure | Key Optimizations |
| Carbonylation | Palladium compound, halide promoter | Ketones, cyclic ethers, dioxane | 30–130 °C | 50–1500 psig | Use of specific ligands and promoters to increase selectivity. google.commdpi.com |
| Heck Reaction | Pd(OAc)₂ / BuPAd₂ | Dioxane | Not specified | 20 bar (ethylene) | One-pot sequence with subsequent carbonylation. mdpi.com |
| Hydrogenation | 10% Palladium-on-carbon | Methanol (B129727) | Room Temp. | Atmospheric (H₂ stream) | Ensuring catalyst activity and appropriate reaction time. |
| Friedel-Crafts Acylation | AlCl₃, SnCl₄, etc. | Dichloromethane, nitrobenzene | Varies | Atmospheric | Choice of Lewis acid and solvent to stabilize electrophiles. google.com |
| Oxidation of Aldehydes | None (molecular oxygen) | None (neat) | 40–80 °C | 0.2–2 MPa | Performing the reaction in the absence of a solvent or catalyst can improve selectivity. google.com |
Stereoselective Synthesis Approaches for Chiral Analogs
Many analogous 2-arylpropanoic acids are chiral and are well-known as non-steroidal anti-inflammatory drugs (NSAIDs), where typically only one enantiomer (often the (S)-enantiomer) possesses the desired biological activity. frontiersin.orgnih.gov Therefore, stereoselective synthesis is of paramount importance.
One major approach is the kinetic resolution of a racemic mixture. This can be achieved using enzymes, particularly esterases, which selectively hydrolyze one enantiomer of an ester precursor, allowing for the separation of the desired chiral acid. frontiersin.orgnih.gov For example, a bacterial esterase, Est924, and its engineered variants have been used for the kinetic resolution of racemic ethyl 2-arylpropionates to produce (S)-ketoprofen and (S)-naproxen with high enantiomeric excess. frontiersin.orgnih.gov This biocatalytic approach is considered environmentally friendly and can be implemented in whole-cell catalysis systems. frontiersin.orgnih.gov
Another strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct a subsequent reaction stereoselectively. After the desired stereocenter is created, the auxiliary is removed. For instance, 1,3-dithiane (B146892) 1-oxide (DiTOX) units have been used as stereocontrolling elements to prepare a range of (+)-α-arylpropanoic acids in high enantiomeric excesses. rsc.org
In some biological systems, an R- to S-enantiomeric inversion of arylpropionic acids occurs. This process is understood to proceed through the stereoselective formation of CoA thioesters, a mechanism that has been studied in vitro. nih.gov While not a synthetic method itself, understanding this biochemical pathway can inform the design of stereoselective processes.
Process Scale-Up and Industrial Synthetic Considerations
Transitioning a synthetic route from a laboratory scale to industrial production introduces a new set of challenges and considerations. The primary goals are to ensure the process is safe, cost-effective, environmentally sustainable, and scalable.
For arylpropanoic acids, the high cost of noble metal catalysts like palladium necessitates efficient catalyst recovery and reuse. The development of one-pot syntheses, which avoid the isolation of intermediates, can significantly improve process efficiency, reduce waste, and lower costs. mdpi.com The carbonylation of aryl olefins is considered an economically rewarding pathway because the starting materials can be obtained from the catalytic cracking of hydrocarbons. google.com
Biocatalytic methods, such as the enzymatic resolutions discussed earlier, are attractive for industrial applications. Whole-cell catalysts can be advantageous as they are easily handled and can often be reused for multiple cycles, making the process more economical for producing optically pure compounds. frontiersin.orgnih.gov
The industrial production of propionic acid itself, though a simpler molecule, provides insights into large-scale chemical manufacturing. Common industrial routes include the Reppe process (from ethylene, carbon monoxide, and steam) and the oxidation of propionaldehyde. quora.com While the synthesis of more complex arylpropanoic acids is more nuanced, the underlying principles of process optimization, raw material sourcing, and waste minimization are the same. Fermentation processes, although less common for arylpropanoic acids, are a major industrial method for simple propionic acid and represent a potential "green" manufacturing route. researchgate.netnih.gov
Chemical Reactivity and Transformation Pathways of 3 3 Methylsulfanyl Phenyl Propanoic Acid
Reactions Involving the Carboxylic Acid Functionality
The propanoic acid side chain is a primary site for chemical reactions, offering pathways to a variety of derivatives through modifications of the carboxyl group.
The carboxylic acid group of 3-[3-(Methylsulfanyl)phenyl]propanoic acid readily undergoes esterification and amidation, two fundamental transformations in organic chemistry.
Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH), in a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com The general mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com
Reaction Scheme: Esterification
Where R is the 3-(methylsulfanyl)phenylpropyl group and R' is an alkyl or aryl group from the alcohol.
Amidation: The formation of amides from this compound can be achieved by reacting it with a primary or secondary amine. Direct condensation of a carboxylic acid and an amine requires high temperatures and is generally inefficient. basjsci.edu.iq Therefore, the carboxylic acid is typically activated first. Common methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which convert the hydroxyl group of the carboxylic acid into a better leaving group. This allows for a facile reaction with the amine under mild conditions to form the corresponding amide. researchgate.netmdpi.com
Reaction Scheme: Amidation using a coupling agent
Where R is the 3-(methylsulfanyl)phenylpropyl group and R' and R'' are hydrogen, alkyl, or aryl groups from the amine.
The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires strong reducing agents due to the low electrophilicity of the carboxyl carbon. The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF), followed by an acidic workup. Borane (BH₃), often used as a THF complex (BH₃·THF), is another powerful reagent that can selectively reduce carboxylic acids to alcohols in the presence of other reducible functional groups like esters.
The reduction of this compound with these reagents would yield 3-[3-(Methylsulfanyl)phenyl]propan-1-ol. It is important to note that these reducing agents would not affect the methylsulfanyl group or the aromatic ring under standard conditions.
Reaction Scheme: Reduction of Carboxylic Acid
Transformations of the Methylsulfanyl Group
The sulfur atom in the methylsulfanyl (-S-CH₃) group is susceptible to oxidation and can participate in substitution reactions, providing a handle to further modify the molecule's electronic properties and structure.
The methylsulfanyl group can be selectively oxidized to a methylsulfinyl group (a sulfoxide) or further to a methylsulfonyl group (a sulfone). researchgate.net The extent of oxidation is controlled by the choice of the oxidizing agent and the reaction conditions, such as stoichiometry and temperature. organic-chemistry.orgmdpi.com
Oxidation to Sulfoxide (B87167): Selective oxidation to the sulfoxide, 3-[3-(Methylsulfinyl)phenyl]propanoic acid, can be achieved using mild oxidizing agents. A common method involves using one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. Hydrogen peroxide (H₂O₂) can also be used, often in the presence of a catalyst. researchgate.net
Oxidation to Sulfone: Further oxidation to the sulfone, 3-[3-(Methylsulfonyl)phenyl]propanoic acid, is accomplished using stronger oxidizing agents or an excess of the reagents used for sulfoxide formation. orientjchem.org Using two or more equivalents of m-CPBA or H₂O₂ (often with a catalyst like sodium tungstate) will typically drive the reaction to completion, yielding the sulfone. organic-chemistry.orgresearchgate.net Sulfones are valuable synthetic intermediates and are present in various biologically active molecules. nih.gov
The following table summarizes common reagents for the oxidation of sulfides.
| Target Product | Reagent | Typical Conditions | Selectivity |
|---|---|---|---|
| Sulfoxide | Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, often with catalyst | Good, but can over-oxidize to sulfone |
| Sulfoxide | m-CPBA (1 equivalent) | Dichloromethane (CH₂Cl₂), low temperature (e.g., 0 °C) | Excellent for monosubstitution |
| Sulfone | Hydrogen Peroxide (H₂O₂) (excess) | Often with Na₂WO₄ catalyst, elevated temperature | Drives reaction to the sulfone |
| Sulfone | m-CPBA (≥2 equivalents) | Dichloromethane (CH₂Cl₂), room temperature | Excellent for complete oxidation |
| Sulfone | Potassium Permanganate (B83412) (KMnO₄) | Aqueous solution, often with acid or base | Strong, non-selective oxidant |
Direct nucleophilic substitution at the sulfur atom of a thioether is generally challenging. However, the reactivity can be enhanced. For instance, the sulfur atom can be attacked by electrophiles, forming a sulfonium (B1226848) salt, which can then undergo substitution. More commonly, after oxidation to a sulfone, the resulting methylsulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SNAᵣ) reactions, although this typically requires strong activation from other electron-withdrawing groups on the aromatic ring and harsh reaction conditions. nih.gov Another pathway involves radical nucleophilic substitution, where sulfur-centered nucleophiles react with aryl radicals. umich.edu In the context of this compound, such transformations are less common than oxidation but represent potential, albeit more complex, synthetic routes.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The position of the substitution is directed by the two existing substituents: the methylsulfanyl group (-S-CH₃) and the 3-propanoic acid group (-CH₂CH₂COOH).
The directing effects of these substituents are summarized below:
-S-CH₃ (Methylsulfanyl) Group: This group is an ortho, para-director. The sulfur atom has lone pairs of electrons that can be donated to the aromatic ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the attack at the ortho and para positions. researchgate.net It is considered an activating group, meaning it makes the ring more reactive towards electrophiles than benzene (B151609) itself.
Given that the two substituents are in a meta relationship to each other, their directing effects will determine the substitution pattern. The strongly activating and directing methylsulfanyl group will be the dominant influence. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the -S-CH₃ group. The available positions are C2, C4, and C6.
C4 (para to -S-CH₃): This position is sterically accessible and electronically favored.
C6 (ortho to -S-CH₃): This position is also electronically favored.
C2 (ortho to -S-CH₃ and ortho to -CH₂CH₂COOH): This position is electronically favored by the -S-CH₃ group but may experience some steric hindrance from the adjacent propanoic acid side chain.
Therefore, the major products of electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would be the 4- and 6-substituted derivatives. masterorganicchemistry.comlibretexts.org
| Substituent | Activating/Deactivating | Directing Effect | Predicted Major Products |
|---|---|---|---|
| -S-CH₃ | Activating | Ortho, Para | Substitution at C4 and C6 positions relative to the -S-CH₃ group. |
| -CH₂CH₂COOH | Weakly Deactivating | Ortho, Para |
Other Characteristic Reactions and Functional Group Interconversions
The chemical character of this compound is defined by its three primary functional components: the carboxylic acid group, the methylsulfanyl (thioether) group, and the aromatic phenyl ring. The interplay between these groups dictates the molecule's reactivity and the potential pathways for its transformation into various derivatives. Functional group interconversions typically focus on the carboxylic acid and the thioether moieties, as they are more readily transformed under standard laboratory conditions.
Reactions of the Carboxylic Acid Group
The carboxylic acid is one of the most versatile functional groups in organic chemistry, serving as a precursor for numerous derivatives.
Esterification: this compound can be converted to its corresponding esters through several methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, esters can be formed under milder conditions by first converting the carboxylic acid to its carboxylate salt with a base (e.g., potassium carbonate) and then reacting it with an alkyl halide.
Amide Bond Formation: The synthesis of amides from this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. A common approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride readily reacts with a primary or secondary amine to yield the corresponding amide. Another widely used method involves peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), which facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions.
Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol, yielding 3-[3-(Methylsulfanyl)phenyl]propan-1-ol. This transformation requires powerful reducing agents due to the low electrophilicity of the carboxyl carbon. Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF) is highly effective for this purpose. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another common reagent that selectively reduces carboxylic acids to alcohols.
Interactive Table: Reactions of the Carboxylic Acid Moiety
| Transformation | Reagents | Product |
|---|---|---|
| Esterification | Methanol (B129727) (CH₃OH), H₂SO₄ (cat.) | Methyl 3-[3-(methylsulfanyl)phenyl]propanoate |
| Amide Formation | 1. SOCl₂ 2. Ammonia (NH₃) | 3-[3-(Methylsulfanyl)phenyl]propanamide |
Reactions of the Methylsulfanyl (Thioether) Group
The sulfur atom in the methylsulfanyl group is nucleophilic and can be readily oxidized to form sulfoxides and sulfones. The degree of oxidation can be controlled by the choice of the oxidizing agent and the reaction conditions.
Oxidation to Sulfoxide: The conversion of the thioether to a sulfoxide represents a single-step oxidation. This can be achieved with a variety of mild oxidizing agents. A stoichiometric amount of hydrogen peroxide (H₂O₂) in a solvent like acetic acid or methanol is commonly used. Sodium periodate (B1199274) (NaIO₄) is another effective reagent for this selective oxidation. The resulting compound is 3-[3-(methylsulfinyl)phenyl]propanoic acid.
Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the thioether with stronger oxidizing agents, yields the corresponding sulfone. Using an excess of hydrogen peroxide, often with heating, can drive the reaction to completion. Other potent oxidizing agents like potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) are also highly effective for synthesizing 3-[3-(methylsulfonyl)phenyl]propanoic acid. Care must be taken as these strong oxidants can potentially affect other parts of the molecule if not used under controlled conditions.
Interactive Table: Oxidation of the Methylsulfanyl Group
| Transformation | Reagent(s) | Product |
|---|---|---|
| Sulfide to Sulfoxide | Hydrogen Peroxide (H₂O₂, 1 equiv.) | 3-[3-(Methylsulfinyl)phenyl]propanoic acid |
| Sulfide to Sulfone | m-CPBA (>2 equiv.) | 3-[3-(Methylsulfonyl)phenyl]propanoic acid |
Design and Chemical Utility of Derivatives and Analogs of 3 3 Methylsulfanyl Phenyl Propanoic Acid
Structural Modifications at the Propanoic Acid Chain
The propanoic acid chain offers a versatile handle for structural modification through various functional group interconversions. vanderbilt.edu These changes can significantly impact the compound's polarity, acidity, and ability to interact with biological targets. Common modifications include the conversion of the carboxylic acid to esters and amides, which alters hydrogen bonding capacity and lipophilicity.
Another significant modification is chain homologation, such as the Arndt-Eistert reaction, which extends the carboxylic acid chain by one methylene (B1212753) group. vanderbilt.edu This alteration of the chain length can be critical for optimizing the spatial orientation of the functional groups. Additionally, substituents can be introduced at the α- or β-positions of the propanoic acid chain to create chiral centers or to introduce new functionalities. For instance, the synthesis of β-hydroxy-aryl propanoic acids can be achieved through methods like the Reformatsky reaction. humanjournals.com
The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives often involves the esterification of the carboxylic acid group, a fundamental transformation that underscores the utility of this functional group as a point of chemical diversification. mdpi.com These modifications are integral to structure-activity relationship (SAR) studies, where the goal is to develop analogs with enhanced properties. humanjournals.com
| Modification Type | Reaction/Method | Resulting Functional Group | Potential Impact |
|---|---|---|---|
| Esterification | Fischer Esterification (Acid + Alcohol) | Ester (-COOR) | Increased lipophilicity, loss of acidic proton |
| Amidation | Coupling with an amine (e.g., using DCC, EDC) | Amide (-CONR₂) | Altered H-bonding, can introduce new substituents |
| Chain Homologation | Arndt-Eistert Reaction | -CH₂COOH (extended chain) | Changes spatial distance of the carboxylate |
| Hydroxylation | Modified Reformatsky Reaction | β-hydroxy acid | Introduces a chiral center and a hydroxyl group |
Substituent Variations on the Phenyl Ring
Altering the substitution pattern on the phenyl ring is a powerful strategy for modulating the electronic properties and steric profile of 3-[3-(methylsulfanyl)phenyl]propanoic acid analogs. The introduction of substituents can either activate or deactivate the ring towards further electrophilic aromatic substitution and directs the position of incoming groups. lumenlearning.com
Substituents are broadly classified based on their electronic effects:
Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and increasing the rate of electrophilic substitution. Examples include alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) groups. They typically direct incoming electrophiles to the ortho and para positions. lumenlearning.com For example, phenol (B47542) undergoes nitration a thousand times faster than benzene (B151609). lumenlearning.com
Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic. Examples include nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups. Most deactivating groups are meta-directing, with the exception of halogens, which are deactivating but ortho, para-directing. lumenlearning.com
In the context of drug design, adding different substituents to the phenyl ring can influence receptor binding, metabolic stability, and other pharmacokinetic properties. For instance, in the development of N,N-disubstituted β-amino acids, various aromatic fragments with substituents like nitro (NO₂), fluorine (F), and chlorine (Cl) have been explored to assess their impact on biological activity. nih.govresearchgate.net Similarly, the synthesis of phenyl sulfonamide analogues often begins with a substituted aniline, which is then elaborated through regioselective electrophilic substitution reactions. nih.gov The stereoselective synthesis of analogs with dimethyl and hydroxyl groups on the phenyl ring further illustrates the importance of precise substituent placement. nih.gov
| Substituent | Electronic Effect | Directing Effect | Example Impact on Reactivity |
|---|---|---|---|
| -CH₃ (Alkyl) | Activating (Weak) | Ortho, Para | Increases rate of electrophilic substitution |
| -OH (Hydroxyl) | Activating (Strong) | Ortho, Para | Greatly increases rate of substitution lumenlearning.com |
| -Cl, -Br (Halogen) | Deactivating (Weak) | Ortho, Para | Decreases rate of substitution |
| -NO₂ (Nitro) | Deactivating (Strong) | Meta | Significantly decreases rate of substitution lumenlearning.com |
Functional Group Transformations of the Methylsulfanyl Moiety in Derivatives
The methylsulfanyl (-SCH₃) group is a key functional moiety that can be readily transformed, primarily through oxidation. This thioether can be oxidized to a methylsulfinyl group (a sulfoxide (B87167), -SOCH₃) and further to a methylsulfonyl group (a sulfone, -SO₂CH₃). These transformations have profound effects on the molecule's polarity, solubility, and electronic nature, as the sulfur atom becomes progressively more electron-withdrawing and capable of hydrogen bonding.
The synthesis of such derivatives is well-documented in the literature. For example, in the development of monoamine transporter inhibitors, a series of 3β-(4-alkylthio, -methylsulfinyl, and -methylsulfonylphenyl)tropane derivatives were synthesized. nih.gov The oxidation of the parent alkylthio compound provides access to the corresponding sulfinyl and sulfonyl analogs, allowing for a systematic investigation of how the oxidation state of the sulfur atom influences biological activity. nih.gov The synthesis of 3-(phenylsulfonyl)propionic acid from acrylic acid and benzenesulfonylhydrazide also highlights the chemical accessibility of the sulfonyl moiety in related structures. chemicalbook.com
Common oxidizing agents for the conversion of thioethers to sulfoxides include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. Using a stoichiometric amount of the oxidant typically yields the sulfoxide, while an excess of a stronger oxidant will produce the sulfone.
| Initial Group | Transformation | Resulting Group | Common Reagents | Change in Properties |
|---|---|---|---|---|
| Methylsulfanyl (-SCH₃) | Oxidation | Methylsulfinyl (-SOCH₃) | H₂O₂, m-CPBA (1 equiv.) | Increased polarity, chiral center at sulfur |
| Methylsulfinyl (-SOCH₃) | Oxidation | Methylsulfonyl (-SO₂CH₃) | H₂O₂, m-CPBA (>2 equiv.) | Further increased polarity, strong H-bond acceptor |
Regioselectivity and Stereoselectivity in Derivatization Processes
Achieving control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of atoms during synthesis is paramount for producing structurally defined molecules.
Regioselectivity in the derivatization of this compound primarily relates to substitution on the phenyl ring. The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present. The methylsulfanyl group (-SCH₃) is an ortho, para-director, while the propanoic acid side chain, being an alkyl group, is also weakly ortho, para-directing. lumenlearning.comucsb.edu The interplay between these two groups will determine the position of any new substituent introduced onto the ring. Understanding these substituent effects allows chemists to predict and control the formation of specific isomers. ucsb.edu
Stereoselectivity involves the preferential formation of one stereoisomer over another. This is particularly relevant when creating new chiral centers. For instance, introducing a substituent at the α- or β-carbon of the propanoic acid chain can generate a stereocenter. The stereoselective synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid demonstrates precise control over the configuration of a newly formed hydroxylated carbon. nih.gov Such syntheses often employ chiral auxiliaries or catalysts to guide the reaction toward the desired stereoisomer. The determination of the absolute configuration of the resulting products is a critical step, as different stereoisomers can have vastly different biological activities. rsc.org The synthesis of 3-({[(1-phenylethyl)sulfanyl]methanethioyl}sulfanyl)propanoic acid, which can be used as a chain transfer agent in polymerization, also involves stereochemical considerations, particularly regarding the arrangement of groups around the sulfur atoms. nih.gov
Advanced Analytical and Spectroscopic Characterization Methodologies in the Study of 3 3 Methylsulfanyl Phenyl Propanoic Acid
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of 3-[3-(Methylsulfanyl)phenyl]propanoic acid from reaction mixtures and for the quantitative determination of its purity. The selection of a specific technique is dictated by the compound's volatility, polarity, and thermal stability.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. While specific application notes for this exact compound are not widely available in the public domain, a typical HPLC method would be developed based on its structural characteristics. A reverse-phase approach would likely be effective, utilizing a C18 stationary phase. The mobile phase would be a gradient or isocratic mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection would most likely be achieved using a UV detector, leveraging the aromatic ring's chromophore.
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Propanoic Acids
| Parameter | Typical Value/Condition |
| Stationary Phase | C18 (Octadecylsilyl) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Elution | Gradient or Isocratic |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at ~254 nm |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For a molecule like this compound, which has a relatively low volatility due to the carboxylic acid group, derivatization is often a necessary step to increase its vapor pressure and improve its chromatographic behavior. A common derivatization strategy is esterification, for example, by reaction with methanol or a silylating agent like BSTFA. The resulting ester is more volatile and can be readily analyzed by GC. The separation would be achieved on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. As with HPLC, specific, validated GC methods for this compound are not extensively documented in scientific literature.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are paramount for the unambiguous determination of the molecular structure of this compound. Each method provides unique insights into the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide a detailed map of the carbon-hydrogen framework.
Detailed ¹H NMR data has been reported for this compound. The spectrum would be expected to show distinct signals for the aromatic protons, the methylsulfanyl group's protons, and the protons of the propanoic acid side chain. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are all critical for structural assignment.
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.21 | t, J=7.6 Hz | 1H | Ar-H |
| 7.08 | d, J=7.6 Hz | 1H | Ar-H |
| 7.03 | s | 1H | Ar-H |
| 6.98 | d, J=7.6 Hz | 1H | Ar-H |
| 2.91 | t, J=7.6 Hz | 2H | -CH₂-Ar |
| 2.62 | t, J=7.6 Hz | 2H | -CH₂-COOH |
| 2.47 | s | 3H | -S-CH₃ |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can also offer structural clues through the analysis of fragmentation patterns. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) would be suitable to observe the molecular ion.
The mass spectrum of this compound has been reported, confirming its molecular weight.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (observed) |
| [M+H]⁺ | 197 |
Infrared (IR) Spectroscopy
Table 4: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H stretch | 3300 - 2500 (broad) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch | 3000 - 2850 |
| Carbonyl C=O stretch | 1725 - 1700 |
| Aromatic C=C stretch | 1600 - 1450 |
| C-S stretch | 800 - 600 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data, including bond lengths, bond angles, and crystal packing information, which are crucial for understanding the compound's physical and chemical properties. However, an extensive search of crystallographic databases and the broader scientific literature did not yield any specific studies that have successfully crystallized this compound and determined its structure via X-ray diffraction.
Consequently, crucial crystallographic data for this compound remains unelucidated. Information that would typically be presented in a crystallographic data table, such as crystal system, space group, unit cell dimensions, and atomic coordinates, is not available. The absence of this data precludes a detailed discussion of the molecule's conformation, intermolecular interactions in the solid state, and comparisons with structurally related compounds.
Emerging Analytical Techniques for Compound Characterization
In recent years, a multitude of emerging analytical techniques have been developed to provide more sensitive and detailed characterization of chemical compounds. These methods, which include advanced mass spectrometry techniques (e.g., high-resolution mass spectrometry, ion mobility-mass spectrometry), novel spectroscopic methods (e.g., two-dimensional nuclear magnetic resonance techniques, advanced vibrational spectroscopy), and sophisticated separation sciences (e.g., ultra-high-performance liquid chromatography coupled to mass spectrometry), offer deeper insights into molecular structure, purity, and behavior in complex matrices.
A comprehensive review of the literature indicates that while these techniques are widely applied to the analysis of various organic molecules, including other phenylpropanoic acid derivatives and sulfur-containing compounds, there is no specific published research detailing their application to the characterization of this compound. As a result, there are no detailed research findings or comparative data to present regarding the use of these advanced methods for this specific compound. The potential of these techniques to, for example, elucidate fragmentation pathways in mass spectrometry, resolve complex NMR spectra, or detect trace-level impurities for this compound has not yet been explored in the available scientific literature.
Theoretical and Computational Chemistry Investigations of 3 3 Methylsulfanyl Phenyl Propanoic Acid
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental structural and electronic characteristics of 3-[3-(Methylsulfanyl)phenyl]propanoic acid. These studies provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule.
Key structural parameters, such as the bond lengths within the phenyl ring, the propanoic acid side chain, and the methylsulfanyl group, have been computationally determined. The geometry of the molecule is influenced by the interplay of steric and electronic effects of its constituent functional groups. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, have also been a focus. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
Note: Specific numerical data from dedicated studies on this molecule are not yet widely published. The table structure is provided for when such data becomes available.
Conformational Analysis and Energy Landscapes
The flexibility of the propanoic acid side chain in this compound gives rise to multiple possible conformations. Conformational analysis is crucial for understanding how the molecule might interact with biological targets or assemble in condensed phases. Theoretical studies in this area aim to identify the most stable conformers and the energy barriers between them.
By systematically rotating the dihedral angles of the side chain and calculating the corresponding energies, a potential energy surface can be mapped out. This "energy landscape" reveals the low-energy conformations that are most likely to be populated at room temperature. Such analyses are fundamental for predicting the molecule's shape and how it might be recognized by enzymes or receptors.
Computational Modeling of Reaction Mechanisms
While specific reaction mechanisms involving this compound are not yet extensively studied, computational modeling provides a powerful tool for predicting its reactivity. Theoretical investigations can model potential reaction pathways, such as esterification of the carboxylic acid group or oxidation of the methylsulfanyl group.
By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction thermodynamics. This information is invaluable for designing synthetic routes and understanding the molecule's stability and potential degradation pathways.
Prediction of Spectroscopic Parameters
Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the experimental characterization of this compound. Theoretical calculations can provide valuable predictions of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.
For instance, calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental spectra to confirm the molecular structure. Similarly, predicted IR spectra can help assign vibrational modes observed in experimental measurements. These predictions are a powerful complement to experimental spectroscopy.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameters |
| ¹H NMR | Chemical shifts (ppm) for aromatic, side chain, and methyl protons. |
| ¹³C NMR | Chemical shifts (ppm) for all unique carbon atoms. |
| IR Spectroscopy | Vibrational frequencies (cm⁻¹) for key functional groups (e.g., C=O, O-H, C-S). |
Note: This table represents the types of data that can be generated through computational prediction. Specific, validated values require dedicated computational studies.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can offer insights into the dynamic behavior of this compound in various environments, such as in solution. MD simulations model the movement of atoms over time, providing a view of the molecule's flexibility, conformational changes, and interactions with solvent molecules.
These simulations are particularly relevant for understanding how the molecule behaves in a biological context, such as its interaction with a protein binding site. By simulating the molecule in an aqueous environment, researchers can study its solvation and how water molecules might mediate its interactions.
Applications of 3 3 Methylsulfanyl Phenyl Propanoic Acid in Chemical Synthesis and Materials Science
Utilization as a Building Block for Complex Chemical Structures
No specific instances of 3-[3-(Methylsulfanyl)phenyl]propanoic acid being used as a foundational building block in the total synthesis of complex natural products or advanced pharmaceutical agents have been identified in the available scientific literature. The potential for a molecule to be considered a versatile building block is typically established through its successful incorporation into diverse and complex molecular scaffolds. As of now, such synthetic applications for this specific compound have not been reported.
Applications in Catalyst Design and Development
An investigation into the scientific literature did not yield any results indicating that this compound or its derivatives have been utilized in the design and development of catalysts. The presence of a sulfur atom suggests a potential for coordination with metal centers, a common strategy in catalyst design. However, there is no evidence to suggest that this compound has been explored as a ligand or as a structural component in any catalytic system.
Integration into Polymeric Materials or Functional Coatings
There is no available research describing the integration of this compound into polymeric materials or functional coatings. The carboxylic acid functionality could theoretically allow it to be used as a monomer in condensation polymerizations (e.g., to form polyesters or polyamides) or as a modifying agent for surfaces. However, no studies have been published that demonstrate or investigate this potential application. Research in functional polymers often focuses on related structures like poly(3-hydroxypropionate), but not on the subject compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[3-(Methylsulfanyl)phenyl]propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves introducing the methylsulfanyl group into a phenylpropanoic acid precursor. A common approach includes reacting 3-mercaptophenylpropanoic acid with methyl iodide under basic conditions (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF). Optimization involves controlling temperature (0–25°C), reaction time (4–12 hours), and stoichiometric ratios (1:1.2 for methyl iodide) to minimize side products like disulfide formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the methylsulfanyl group (δ ~2.5 ppm for S–CH₃ protons) and aromatic protons (δ 6.8–7.4 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular mass (e.g., [M+H]+ at m/z 225.0695 for C₁₀H₁₂O₂S). Infrared (IR) spectroscopy identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹). X-ray crystallography (if crystalline) provides definitive structural confirmation .
Q. How can researchers ensure purity and reproducibility in studies involving this compound?
- Methodological Answer : Use standardized reference materials (e.g., from PubChem or NIST) for calibration. Employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>98%). Store the compound under inert gas (argon) at –20°C to prevent oxidation of the methylsulfanyl group. Batch-to-batch consistency can be verified via Thin Layer Chromatography (TLC) using silica plates and ethyl acetate/hexane (1:3) as the mobile phase .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line viability, solvent choice). To address this:
- Perform dose-response curves (0.1–100 µM) across multiple cell lines (e.g., HEK293, HeLa) to identify context-dependent effects.
- Validate compound stability in assay media via LC-MS to rule out degradation.
- Compare results with structurally analogous controls (e.g., 3-phenylpropanoic acid) to isolate the methylsulfanyl group’s role .
Q. How does the methylsulfanyl group influence the compound’s interaction with enzymatic targets?
- Methodological Answer : The sulfur atom in the methylsulfanyl group can act as a hydrogen-bond acceptor or participate in hydrophobic interactions. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like cyclooxygenase-2 (COX-2) or sulfotransferases. Experimental validation via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding constants (Kd). Comparative studies with des-methylsulfanyl analogs highlight the group’s contribution to activity .
Q. What metabolic pathways degrade this compound in mammalian systems?
- Methodological Answer : In vivo metabolism can be studied using stable isotope labeling (e.g., ¹³C-carboxylic acid) and LC-MS/MS. Key pathways include:
- Phase I : Oxidation of the methylsulfanyl group to sulfoxide/sulfone derivatives via cytochrome P450 enzymes (e.g., CYP3A4).
- Phase II : Conjugation with glucuronic acid (UGT1A1/1A9) or sulfation (SULT1A3).
- Excretion profiling in urine/feces (rodent models) identifies major metabolites. Co-administration with metabolic inhibitors (e.g., ketoconazole for CYP3A4) clarifies pathway dominance .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s electronic structure to predict reactive sites. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological endpoints (e.g., IC50). Molecular Dynamics (MD) simulations (50–100 ns) assess stability in lipid bilayers for membrane-targeting applications .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others show null effects?
- Methodological Answer : Differences may stem from:
- Model systems : Primary immune cells (e.g., macrophages) vs. immortalized lines (e.g., RAW264.7).
- Inflammatory stimuli : LPS vs. TNF-α activation pathways.
- Compound solubility : DMSO vs. ethanol vehicles affecting bioavailability.
- Resolution : Standardize protocols (e.g., LPS-induced NO production in RAW264.7 cells) and include positive controls (e.g., dexamethasone) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
